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Compound of Interest

Compound Name: delta23-FK-506

CAS No.: 104987-16-8

Cat. No.: B1147500 Get Quote

Executive Summary
-FK-506 (commonly referred to as 23,24-dehydrotacrolimus) is a critical structural analogue
and process-related impurity of the immunosuppressant Tacrolimus (FK-506). Its presence in
fermentation broths stems from incomplete reduction during polyketide biosynthesis. For drug
development professionals, this molecule represents both a quality control challenge and a
probe for structure-activity relationships (SAR).

This guide provides the definitive nomenclature, structural implications, and a self-validating

HPLC protocol for the isolation of

-FK-506.

Chemical Identity & Nomenclature
Defining the exact chemical identity of macrolide analogues requires rigorous adherence to

IUPAC substitution rules.

-FK-506 differs from the parent Tacrolimus solely by the introduction of a double bond at the
C23-C24 position within the macrocyclic ring.
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Parameter Value

Common Name -FK-506

Primary Synonym 23,24-Dehydrotacrolimus

Chemical Type Macrocyclic Lactone (Macrolide)

Molecular Formula

Molecular Weight
802.01 g/mol (approx. 2 Da less than

Tacrolimus)

Parent CAS 104987-11-3 (Tacrolimus)

IUPAC Nomenclature
The IUPAC name is derived from the parent oxaazacyclotricosine skeleton. Note the shift from

hexadecahydro (Tacrolimus) to tetradecahydro due to the unsaturation.

Full IUPAC Name: (-)-(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Allyl-

5,6,8,11,12,13,14,15,16,17,18,19,26,26a-tetradecahydro-5,19-dihydroxy-3-{(E)-2-

[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-

tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone

(Note: Nomenclature varies slightly by pharmacopeia; "23,24-dehydrotacrolimus" is the

standard operational name in medicinal chemistry).

Biosynthetic Origin & Mechanism
To understand the impurity, one must understand the failure point in its synthesis. Tacrolimus is

synthesized by a hybrid Polyketide Synthase (PKS) / Non-ribosomal Peptide Synthetase

(NRPS) system.

The "Skipped Reduction" Hypothesis
The macrocycle of FK-506 is assembled by type I PKS modules.
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Standard Mechanism: The PKS module responsible for the C23-C24 bond extension

incorporates a malonyl-CoA or methylmalonyl-CoA extender unit. A fully functional module

utilizes a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) to produce a

saturated single bond.

Formation: The formation of

-FK-506 results from the inactivity or "skipping" of the Enoyl Reductase (ER) domain in the
specific PKS module (likely Module 8 in the fkb gene cluster). This leaves the double bond
(generated by the DH domain) intact rather than reducing it to the methylene linkage found in
Tacrolimus.

Biological Implications (SAR)
The C23-C24 region is located on the "binding" face of the molecule relative to FKBP12, but it

also influences the overall ring conformation.

Rigidity: The

hybridization at C23-C24 restricts the conformational flexibility of the macrocycle.

Activity: While

-FK-506 retains binding affinity for FKBP12, the rigidification often alters the formation of the
composite surface required to inhibit Calcineurin (CaN), typically resulting in slightly reduced
immunosuppressive potency compared to the parent molecule.
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Figure 1: Biosynthetic divergence point. The failure of the Enoyl Reductase (ER) domain leads

to the retention of the double bond.
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Analytical Protocol: Separation & Profiling
Separating

-FK-506 from Tacrolimus is analytically challenging due to their structural similarity and the
phenomenon of rotamerism. FK-506 compounds exist as cis and trans rotamers around the
amide bond of the pipecolic acid moiety. At room temperature, these rotamers appear as split
or broad peaks, masking impurities.

Core Directive: You must perform chromatography at elevated temperatures to accelerate the

interconversion of rotamers, merging them into a single sharp peak.

High-Performance Liquid Chromatography (HPLC)
Method
This protocol is adapted from standard USP/EP monographs for Tacrolimus impurity profiling.

Equipment: HPLC with UV-Vis (DAD) or LC-MS/MS.
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Parameter Specification Causality / Rationale

Column
C18 (Octadecylsilyl), 150 x 4.6

mm, 3 µm

High surface area for

hydrophobic resolution of

macrolides.

Temperature 60°C ± 1°C

CRITICAL: High temp

collapses rotamers (cis/trans)

into a single peak, preventing

peak splitting that obscures the

impurity.

Flow Rate 1.5 mL/min

Optimized for backpressure

and resolution on 3µm

particles.

Detection UV @ 210 nm
Detects the carbonyl and

amide chromophores.

Mobile Phase A
Water / Phosphoric Acid (99.9 :

0.1)

Acidic pH suppresses

ionization of silanols, improving

peak shape.

Mobile Phase B
Acetonitrile / t-Butyl Methyl

Ether (81 : 19)

TBME modifies selectivity

specifically for the macrocyclic

conformation.

Gradient Isocratic or Shallow Gradient

Isocratic (approx 65% B) is

often sufficient for close-eluting

isomers.

Step-by-Step Workflow
Sample Preparation: Dissolve 10 mg of the bulk drug substance in 10 mL of Acetonitrile.

Ensure complete dissolution; sonicate if necessary.

System Equilibration: Condition the column at 60°C for at least 45 minutes. A stable baseline

is essential at this wavelength (210 nm).

Injection: Inject 20 µL.
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Elution Order:

Tautomers/Rotamers (if temp < 50°C): Pre-elute.

Tacrolimus (Main Peak): ~15-20 min (system dependent).

-FK-506: Typically elutes after the main Tacrolimus peak (Relative Retention Time ~1.1 -
1.2) due to the slight increase in planarity/hydrophobicity interaction with the C18
stationary phase.

Validation: Calculate resolution (

) between Tacrolimus and

-FK-506.

is required for quantitative reporting.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Sample
(Tacrolimus + Impurities)

Solubilization
(Acetonitrile)

Column Heating (60°C)
*Rotamer Collapse*

Critical Step

RP-HPLC Separation
(C18 Stationary Phase)

UV Detection (210nm)
or MS/MS

Chromatogram Analysis
(RRT Calculation)

Click to download full resolution via product page

Figure 2: Analytical workflow emphasizing the critical temperature control required to manage

rotameric interference.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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